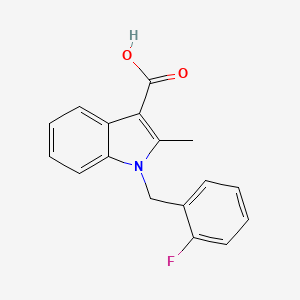

1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of a fluorobenzyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Métodos De Preparación

The synthesis of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. For example, 2-fluorobenzyl chloride can react with the indole derivative in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the most significant applications of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is its potential as an antiviral agent. Research indicates that derivatives of indole-2-carboxylic acid, which share structural similarities with this compound, have shown effectiveness against HIV-1 integrase. These compounds inhibit the strand transfer process crucial for viral replication by chelating magnesium ions in the active site of the integrase enzyme, thereby disrupting its function .

Table 1: Inhibitory Effects of Indole Derivatives on HIV-1 Integrase

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of strand transfer |

| Indole-2-carboxylic acid derivative 3 | 0.13 | Chelation of Mg²⁺ ions |

| Indole derivative 20a | 0.06 | Enhanced binding interactions with integrase |

The structure–activity relationship (SAR) studies suggest that modifications at the C3 position of the indole core can significantly enhance antiviral activity, indicating a promising avenue for further research and optimization .

Cancer Therapeutics

In addition to antiviral properties, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Preliminary in vitro studies indicate that these compounds exhibit low micromolar IC₅₀ values, suggesting their potential as anticancer agents. The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in tumor growth.

Table 2: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| Indole derivative X | MCF7 (Breast) | TBD | Inhibition of proliferation |

| Indole derivative Y | HeLa (Cervical) | TBD | Disruption of cell cycle |

Case Study: HIV-1 Integrase Inhibition

A study focused on optimizing indole derivatives found that introducing halogenated groups at specific positions significantly improved integrase inhibition. For instance, compound 20a exhibited an IC₅₀ value comparable to established inhibitors like Raltegravir, highlighting its potential as a therapeutic agent against HIV .

Case Study: Anticancer Activity

In another study evaluating various indole derivatives for anticancer activity, researchers observed that certain modifications led to enhanced cell death in cancer lines compared to standard treatments. The introduction of fluorine atoms at specific positions was noted to improve binding affinity to target proteins involved in cancer progression.

Mecanismo De Acción

The mechanism of action of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

Fluorobenzene: A simpler aromatic compound with a fluorine substituent, used as a precursor in organic synthesis.

2-Fluorobenzoic Acid: A fluorinated benzoic acid derivative with applications in pharmaceuticals and agrochemicals.

Indole-3-carboxylic Acid: A non-fluorinated indole derivative with various biological activities.

The uniqueness of this compound lies in the combination of the indole core, fluorobenzyl group, and carboxylic acid functionality, which together enhance its chemical stability, biological activity, and versatility in scientific research and industrial applications.

Actividad Biológica

1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12FNO2

- CAS Number : 94790-37-1

- Molecular Weight : 233.24 g/mol

The presence of a fluorobenzyl group and a carboxylic acid moiety is significant for its biological interactions.

Research indicates that compounds with indole scaffolds, such as this compound, exhibit various biological activities through different mechanisms:

- HIV Integrase Inhibition : Similar indole derivatives have been shown to inhibit HIV integrase, which is crucial for viral replication. The binding conformation analysis suggests that the indole core and carboxyl group may chelate with Mg²⁺ ions in the active site of integrase, thereby impairing its function .

- Anticancer Activity : Indole derivatives have also been studied for their anticancer properties. The structural modifications in the indole core can enhance interactions with specific targets in cancer cells, potentially leading to apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the indole structure influence biological activity:

- Fluorine Substitution : The introduction of fluorine at the benzyl position has been associated with increased potency against integrase inhibition compared to non-fluorinated analogs.

- Carboxylic Acid Group : The presence of a carboxylic acid is critical for chelation with metal ions, enhancing binding affinity and biological activity.

Case Study 1: HIV-1 Integrase Inhibition

A study synthesized various indole derivatives based on the indole-2-carboxylic acid scaffold. Among these, compound 17a demonstrated significant inhibitory effects on HIV integrase with an IC₅₀ value of 3.11 μM. The study concluded that structural modifications at positions C6 and C3 of the indole core significantly improved inhibitory activity due to enhanced π–π stacking interactions with viral DNA .

Case Study 2: Anticancer Activity

Research has shown that certain indole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications that enhance hydrophobic interactions can lead to improved selectivity for cancer cells over normal cells. In vitro studies indicated that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range against various cancer cell lines .

Biological Activity Summary Table

| Compound Name | Biological Activity | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HIV Integrase Inhibitor | 3.11 | Chelation with Mg²⁺ ions |

| Indole Derivative A | Anticancer | 5.00 | Induction of apoptosis |

| Indole Derivative B | Antiviral | 0.39 | Inhibition of viral replication |

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-methylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVISAQHGBMHJQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.